

A Comparative Guide to USP7 Inhibitors: USP7-797 vs. P5091 and FT671

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Compound of Interest		
Compound Name:	USP7-797	
Cat. No.:	B10856675	Get Quote

In the landscape of oncology drug discovery, Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling therapeutic target. Its critical role in regulating the stability of key proteins involved in tumorigenesis, such as the tumor suppressor p53 and its primary negative regulator MDM2, has spurred the development of small molecule inhibitors. This guide provides an objective comparison of a potent and selective inhibitor, **USP7-797**, with two other well-characterized USP7 inhibitors, P5091 and FT671, supported by available experimental data.

Mechanism of Action: Targeting the Guardian of Oncoproteins

USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from its substrate proteins, thereby rescuing them from proteasomal degradation. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53, a critical protein for preventing tumor formation.

Inhibition of USP7 disrupts this process, leading to the destabilization and subsequent degradation of MDM2. This, in turn, allows for the accumulation and activation of p53, which can trigger cell cycle arrest, apoptosis, and senescence in cancer cells. All three inhibitors discussed—**USP7-797**, P5091, and FT671—exploit this mechanism to exert their anti-tumor effects.

Performance Comparison: A Data-Driven Analysis



The following tables summarize the available quantitative data for **USP7-797**, P5091, and FT671, providing a comparative overview of their biochemical potency, cellular activity, and in vivo efficacy.

Table 1: Biochemical and Cellular Potency of USP7 Inhibitors

Inhibitor	Target	Biochemica I IC50/EC50	Cellular Activity (Cell Line)	Cellular CC50/IC50	Reference
USP7-797	USP7	IC50 = 0.5 nM	M07e, OCI- AML5, MOLM13, MM.1S (p53 wild-type)	CC50 = 0.1 - 0.4 μM	[1]
H526, LA-N- 2, SK-N-DZ (p53-mutant)	CC50 = 0.2 - 0.5 μM	[1]			
SH-SY5Y, CHP-134, NB-1 (p53 wild-type neuroblastom a)	CC50 = 0.5 - 1.9 μM	[1]			
P5091	USP7	EC50 = 4.2 μΜ	MM.1R, Dox- 40, LR5 (Multiple Myeloma)	IC50 = 6 - 14 μΜ	[2]
FT671	USP7	IC50 = 52 nM	MM.1S (Multiple Myeloma)	IC50 = 33 nM	[3]

Table 2: In Vivo Efficacy of USP7 Inhibitors in Xenograft Models

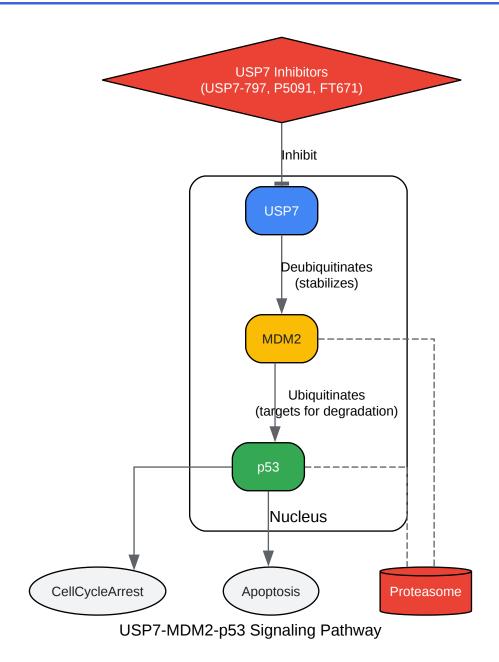


Inhibitor	Cancer Model	Animal Model	Dosing Regimen	Outcome	Reference
USP7-797	MM.1S Multiple Myeloma	Not specified	Not specified	Effectively inhibited tumor growth and prolonged survival in a dosedependent manner.	[4]
P5091	MM.1S Multiple Myeloma	SCID mice	10 mg/kg, IV, twice a week for 3 weeks	Significantly inhibited tumor growth and enhanced survival.	[5]
ARP-1 Multiple Myeloma (p53-null)	Mice	10 mg/kg, IV, twice a week for 3 weeks	Inhibited tumor growth and prolonged survival.	[5]	
FT671	MM.1S Multiple Myeloma	NOD-SCID mice	100 mg/kg and 200 mg/kg, oral gavage, daily	Led to significant dose- dependent inhibition of tumor growth.	[3]

Signaling Pathways and Experimental Workflows

To visualize the biological context and the experimental approaches for evaluating these inhibitors, the following diagrams are provided.

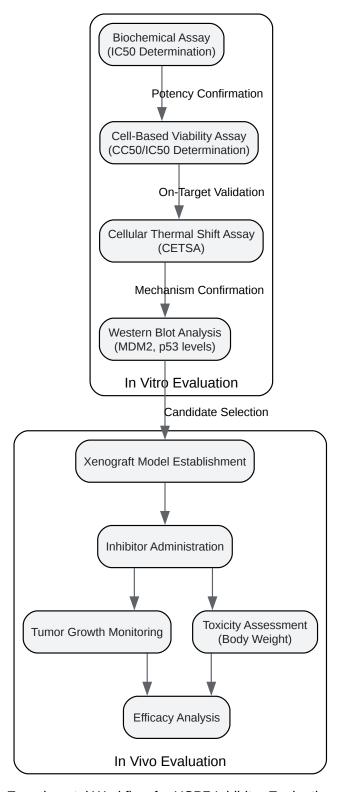




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Caption: The USP7-MDM2-p53 signaling pathway and the point of intervention by USP7 inhibitors.





Experimental Workflow for USP7 Inhibitor Evaluation

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